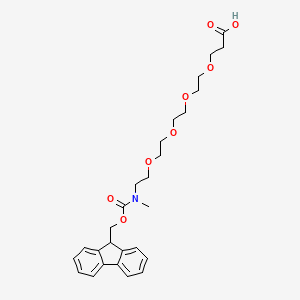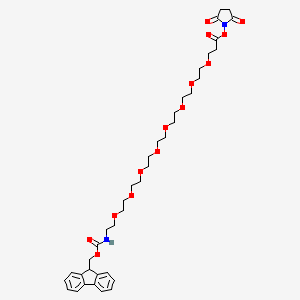
G007-LK
Übersicht
Beschreibung
G007-LK ist ein potenter und selektiver Inhibitor von Tankyrase 1 und Tankyrase 2, Enzymen, die zur Untergruppe der Poly(ADP-Ribosyl)ierungs-Polymerasen gehören. Diese Enzyme regulieren die Montage und Demontage großer polymerisierter Strukturen. This compound hat ein erhebliches Potenzial in der wissenschaftlichen Forschung gezeigt, insbesondere in der Krebstherapie, aufgrund seiner Fähigkeit, den Wnt/β-Catenin-Signalweg zu hemmen .
Wissenschaftliche Forschungsanwendungen
G007-LK hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Krebsforschung: this compound hat gezeigt, dass es das Wachstum von Darmkrebszellen hemmt, indem es den Wnt/β-Catenin-Signalweg angreift. .
Stammzellenforschung: This compound hemmt die Proliferation von LGR5+ Darmstammzellen, ohne die Gewebsmorphologie zu verändern, was es zu einem wertvollen Werkzeug für die Untersuchung der Stammzellbiologie macht.
Arzneimittelentwicklung: Aufgrund seiner hohen Selektivität und Wirksamkeit wird this compound bei der Entwicklung neuer Therapeutika eingesetzt, die auf Tankyrase-Enzyme abzielen
Biologische Studien: This compound wird verwendet, um die Rolle von Tankyrase-Enzymen in verschiedenen biologischen Prozessen zu untersuchen, darunter DNA-Reparatur und Zellsignalisierung
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es Tankyrase 1 und Tankyrase 2 hemmt, die an der Regulation des Wnt/β-Catenin-Signalwegs beteiligt sind. Durch die Verhinderung des Poly(ADP-Ribosyl)ierungs-abhängigen Abbaus von AXIN fördert this compound die Destabilisierung von β-Catenin, was zu einer reduzierten Wnt-Signalisierung führt. Dieser Mechanismus ist besonders effektiv bei Krebszellen mit Mutationen im Adenomatous Polyposis Coli-Gen, die für ihr Wachstum auf die Wnt-Signalisierung angewiesen sind .
Wirkmechanismus
Target of Action
The primary targets of 4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile are the enzymes tankyrase 1 and 2 . These enzymes play a crucial role in the regulation of the WNT/β-catenin signaling pathway .
Mode of Action
4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile inhibits tankyrase 1 and 2 by binding to their adenosine sites . This inhibition prevents the poly (ADP-ribosyl)ation-dependent degradation of AXIN, a negative regulator of β-catenin, thereby promoting β-catenin destabilization .
Biochemical Pathways
The compound affects the WNT/β-catenin signaling pathway, which is frequently disrupted in various cancers, including colorectal cancer . By inhibiting tankyrase 1 and 2, the compound reduces WNT/β-catenin signaling, thereby controlling WNT hyperactivation .
Pharmacokinetics
In terms of ADME properties, 4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile has been shown to have favorable pharmacokinetic properties . In a study where mice were fed a diet enriched with the compound for three consecutive days, the compound was well-tolerated, and no significant changes in body mass or food consumption were observed .
Result of Action
The compound’s action results in the inhibition of cell-cycle progression, reduction of colony formation, and induction of differentiation in certain cancer cell lines . For instance, in the COLO-320DM xenograft model, the compound inhibited cell-cycle progression, reduced colony formation, and induced differentiation .
Action Environment
The action, efficacy, and stability of 4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile can be influenced by various environmental factors. For instance, the compound has been shown to sensitize tumors to anti-PD-1 immune checkpoint therapy in syngeneic mouse models . This suggests that the compound’s action can be influenced by the presence of other therapeutic agents. Furthermore, the compound’s action can also be influenced by the specific genetic alterations present in the cancer cells .
Biochemische Analyse
Biochemical Properties
G007-LK functions as a tankyrase inhibitor by binding to the catalytic PARP domain of TNKS1/2, thereby preventing the poly(ADP-ribosyl)ation of target proteins. This inhibition leads to the stabilization of AXIN1 and AXIN2 proteins, which are negative regulators of the Wnt/β-catenin signaling pathway . By stabilizing AXIN proteins, this compound promotes the degradation of β-catenin, thereby reducing Wnt/β-catenin signaling. Additionally, this compound has been shown to inhibit the auto-poly(ADP-ribosyl)ation of TNKS1/2 with IC50 values of 46 nM and 25 nM, respectively .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In colorectal cancer cell lines with APC mutations, this compound reduces cytosolic and nuclear β-catenin levels, inhibits cell-cycle progression, reduces colony formation, and induces differentiation . In hepatocellular carcinoma (HCC) cell lines, this compound dose-dependently inhibits cell growth and downregulates the levels of YAP by upregulating AMOTL1 and AMOTL2 . Additionally, this compound inhibits the proliferation of LGR5+ intestinal stem cells without altering tissue morphology .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the catalytic activity of TNKS1/2, leading to the stabilization of AXIN proteins and subsequent degradation of β-catenin . This inhibition disrupts the Wnt/β-catenin signaling pathway, which is crucial for the maintenance of an undifferentiated state in cancer cells. Furthermore, this compound has been shown to downregulate YAP levels by upregulating AMOTL1 and AMOTL2 in HCC cell lines . The inhibition of TNKS1/2 also affects other signaling pathways, such as the Hippo pathway, contributing to its anti-tumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, the inhibitory effect on LGR5+ intestinal stem cell proliferation was found to be reversible after discontinuation of this compound treatment . Additionally, this compound has been shown to maintain compound exposure in plasma and tumor xenografts for at least 16 hours after a single dose, with stabilization of AXIN proteins observed for at least 24 hours . These findings suggest that this compound has a relatively stable and sustained effect in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice bearing COLO-320DM cell xenografts, this compound administered at 20 mg/kg twice daily or 40 mg/kg daily inhibited tumor growth by 61% and 48%, respectively . Higher doses of this compound have been associated with intestinal toxicity, including reduced crypt proliferation and epithelial degeneration in the small intestine . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate protein stability through poly(ADP-ribosyl)ation. By inhibiting TNKS1/2, this compound prevents the poly(ADP-ribosyl)ation-dependent degradation of AXIN proteins, thereby stabilizing them and promoting the degradation of β-catenin . This inhibition of Wnt/β-catenin signaling affects various metabolic processes, including cell proliferation and differentiation.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. In mice, this compound administered orally or through enriched chow maintains compound exposure in plasma and tissues for several hours . The compound is well-tolerated and does not cause significant weight loss or morphological changes in treated mice . These findings suggest that this compound has favorable pharmacokinetic properties, allowing for effective distribution within the body.
Subcellular Localization
This compound has been shown to localize to specific subcellular compartments, where it exerts its inhibitory effects. In SW480 colorectal cancer cells, this compound induces the formation of cytoplasmic puncta (degradasomes) containing AXIN1, AXIN2, APC, GSK3, βTrCP, TNKS1/2, β-catenin, and phospho-β-catenin . These degradasomes represent enlarged versions of the destruction complex, which is responsible for the degradation of β-catenin. The subcellular localization of this compound to these degradasomes is crucial for its inhibitory effects on Wnt/β-catenin signaling.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von G007-LK umfasst eine Reihe chemischer Reaktionen, die von leicht verfügbaren Ausgangsmaterialien ausgehen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Kosteneffektivität optimiert und beinhaltet oft automatisierte Systeme zur präzisen Steuerung der Reaktionsbedingungen. Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um sicherzustellen, dass es die geforderten Standards für Forschung und potenzielle therapeutische Anwendung erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
G007-LK unterliegt während seiner Synthese hauptsächlich Substitutionsreaktionen. Es ist so konzipiert, dass es unter physiologischen Bedingungen stabil ist, wodurch unerwünschte Reaktionen minimiert werden, die seine Wirksamkeit beeinträchtigen könnten .
Häufige Reagenzien und Bedingungen
Die Synthese von this compound beinhaltet Reagenzien wie organische Lösungsmittel (z. B. Dimethylsulfoxid), Katalysatoren und verschiedene chemische Zwischenprodukte. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um eine Zersetzung zu verhindern .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist die endgültige Verbindung selbst, die durch ihre hohe Reinheit und Wirksamkeit als Tankyrase-Inhibitor gekennzeichnet ist. Nebenprodukte werden durch sorgfältige Optimierung der Reaktionsbedingungen minimiert .
Vergleich Mit ähnlichen Verbindungen
G007-LK ist einzigartig in seiner hohen Selektivität und Wirksamkeit als Tankyrase-Inhibitor. Im Vergleich zu anderen Tankyrase-Inhibitoren wie XAV939 zeigt this compound eine höhere Selektivität und reduzierte Off-Target-Effekte . Ähnliche Verbindungen umfassen:
XAV939: Ein weiterer Tankyrase-Inhibitor, jedoch mit geringerer Selektivität im Vergleich zu this compound.
This compound zeichnet sich durch seine optimierte Struktur, hohe Selektivität und exzellentes pharmakokinetisches Profil aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .
Eigenschaften
IUPAC Name |
4-[5-[(E)-2-[4-(2-chlorophenyl)-5-(5-methylsulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]ethenyl]-1,3,4-oxadiazol-2-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN7O3S/c1-37(34,35)18-10-11-20(28-15-18)24-31-29-22(33(24)21-5-3-2-4-19(21)26)12-13-23-30-32-25(36-23)17-8-6-16(14-27)7-9-17/h2-13,15H,1H3/b13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWVLHPKZNBSBE-OUKQBFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)C=CC4=NN=C(O4)C5=CC=C(C=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)/C=C/C4=NN=C(O4)C5=CC=C(C=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















